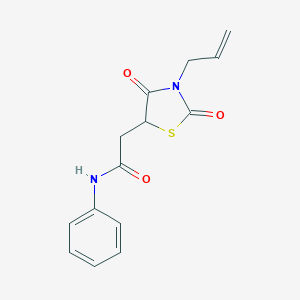

2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-phenylacetamide is a synthetic compound that belongs to the thiazolidinedione family. It has been extensively studied for its potential therapeutic applications in various diseases.

Aplicaciones Científicas De Investigación

Antioxidant Properties

A derivative of 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-phenylacetamide, specifically 2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-mercapto-[1,3,4]thiadiazol-2-yl)acetamide, showcased significant antioxidant activity, demonstrating a radical scavenging ability of 88.9% which is comparable to ascorbic acid (92.7%). The compound's experimentally calculated IC50 value was 43.1 µM, which is lower than that of ascorbic acid (50.5 µM), indicating its high antioxidant efficacy (Lelyukh et al., 2021).

Cytotoxic Activity

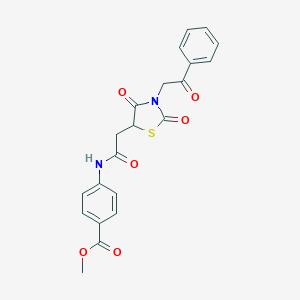

Novel derivatives of 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-phenylacetamide were synthesized and evaluated for cytotoxic activity against human breast cell line MCF-7. The derivatives exhibited varying degrees of cytotoxicity, with some demonstrating considerable activity. This highlights the potential of these compounds as cytotoxic agents (Kolluri et al., 2020).

Hypoglycemic Activity

Several derivatives of 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-phenylacetamide have shown significant hypoglycemic activity in animal models, indicating their potential use in managing blood sugar levels. Histopathological studies confirmed the non-toxic nature of these derivatives, reinforcing their therapeutic potential (Nikaljea et al., 2012).

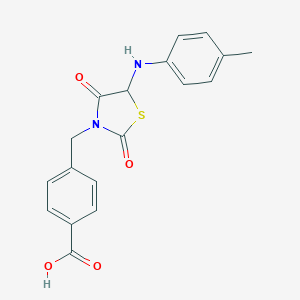

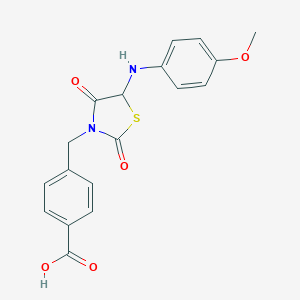

Antibacterial Activity

Derivatives of 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-phenylacetamide were synthesized and exhibited notable antibacterial activity, particularly against Gram-positive bacterial strains. The structure-activity relationship suggested that the presence of electron-withdrawing substituents in the phenyl ring enhances the antibacterial efficacy (Trotsko et al., 2018).

Antifungal and Anti-inflammatory Properties

Synthesized compounds from the 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-phenylacetamide series showed remarkable antifungal activity, particularly against C. albicans. Some compounds also displayed anti-inflammatory properties, indicating their potential in treating related conditions (Shaikh et al., 2015).

Propiedades

IUPAC Name |

2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-2-8-16-13(18)11(20-14(16)19)9-12(17)15-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTDNRUKTACVGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(SC1=O)CC(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylpropanamide](/img/structure/B352474.png)

![5-(4-bromophenyl)-3-methyl-4-(4-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B352475.png)

![N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B352484.png)

![2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B352485.png)

![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-3-methylbenzamide](/img/structure/B352486.png)

![3-{[3-(4-Carboxybenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B352489.png)

![4-{[3-(4-Carboxybenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B352490.png)

![4-{[5-(Naphthylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B352495.png)

![3-({3-[4-(Ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B352497.png)

![Methyl 4-({3-[4-(ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoate](/img/structure/B352498.png)

![(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B352500.png)